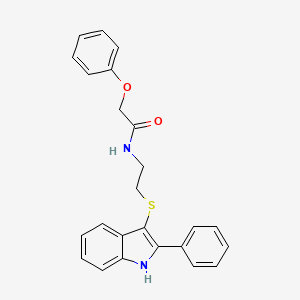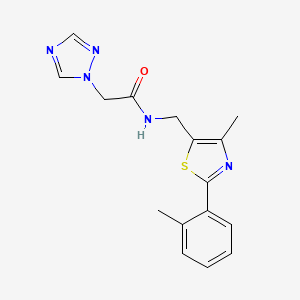
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbohydrazide” is a chemical compound with the CAS Number: 113904-76-0 . It has a molecular weight of 182.27 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbohydrazide . The InChI code for this compound is 1S/C10H18N2O/c1-6(2)5-7-8(9(13)12-11)10(7,3)4/h5,7-8H,11H2,1-4H3,(H,12,13) .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a storage temperature of +4°C .Aplicaciones Científicas De Investigación
Chemical Alternatives for Crop Protection
Research into chemical alternatives for crop protection, particularly in replacing methyl bromide, has led to the exploration of various compounds, including cyclopropane derivatives. These alternatives are studied for their effectiveness in controlling soil-borne diseases, nematodes, and weeds. The focus is on combining active ingredients and improving retention in the soil, suggesting a potential area of application for cyclopropane carbohydrazides in agricultural research (Santos & Gilreath, 2006).
Oxyfunctionalization of Cyclopropane Derivatives
The oxyfunctionalization of cyclopropane-containing hydrocarbons is a key area of interest, highlighting a direct approach towards synthesizing carbonylcyclopropanes. This process avoids unnecessary synthetic stages and aligns with the principles of atom economy, indicating the importance of cyclopropane derivatives in synthetic organic chemistry (Sedenkova et al., 2018).
Use in Detection of Mycotoxins
Cyclodextrins, cyclic oligosaccharides that interact with various compounds, including mycotoxins, have been used to alter the properties of mycotoxins for analytical purposes. This research suggests that cyclopropane derivatives, by extension, may play a role in enhancing detection methods for contaminants and toxins in food and agricultural products (Maragos et al., 2008).
Bioremediation of Pesticides
The bioremediation of pesticides, including methyl parathion, through degradation by soil bacteria presents an avenue for environmental cleanup. Research into the effective degradation of pesticides by microorganisms, including those that might interact with or degrade cyclopropane derivatives, highlights the potential for these compounds in environmental science and pollution control (Bara et al., 2017).
Antimicrobial Properties of Monoterpenes
Monoterpenes, including p-Cymene, have shown a range of biological activities, suggesting that cyclopropane derivatives may also possess antimicrobial properties or contribute to the study of natural compounds with potential health benefits. This area of research is particularly relevant due to the global challenge of antimicrobial resistance (Marchese et al., 2017).
Propiedades
IUPAC Name |
2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-6(2)5-7-8(9(13)12-11)10(7,3)4/h5,7-8H,11H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNOJEVCFHFAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2798930.png)
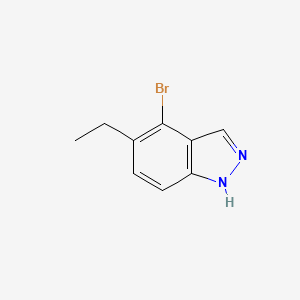
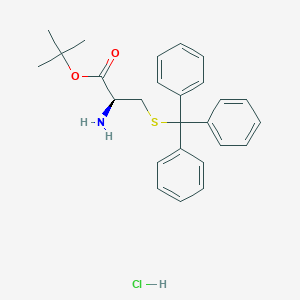
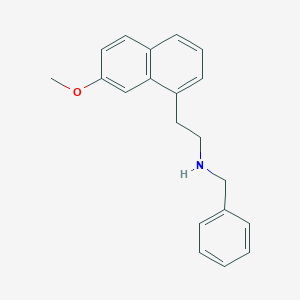
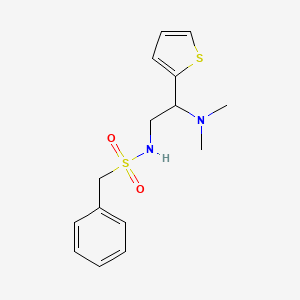
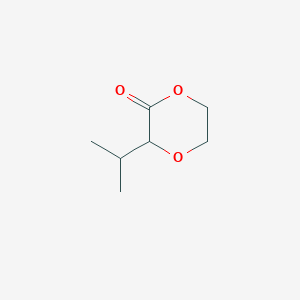

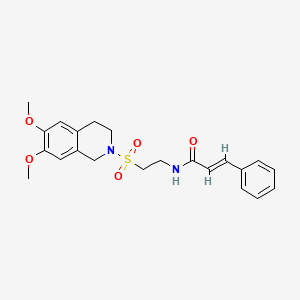
![(4-Phenylpiperazino)[3-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2798942.png)


![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B2798949.png)
